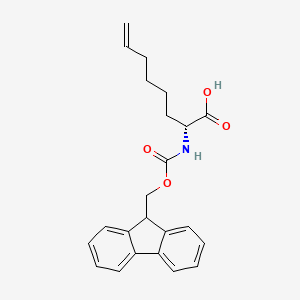

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oct-7-enoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oct-7-enoic acid is a chiral amino acid derivative. It is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is a widely used protecting group in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oct-7-enoic acid typically involves the following steps:

Protection of the Amino Group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.

Formation of the Amide Bond: The protected amino acid is then coupled with oct-7-enoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oct-7-enoic acid involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC).

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the double bond in the oct-7-enoic acid moiety.

Reduction: Reduction reactions can target the double bond, converting it to a single bond.

Substitution: The fluorenylmethoxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents like trifluoroacetic acid (TFA) for deprotection of the Fmoc group.

Major Products:

Oxidation: Formation of diols or epoxides.

Reduction: Formation of saturated amino acids.

Substitution: Formation of deprotected amino acids or amino acid derivatives.

Wissenschaftliche Forschungsanwendungen

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oct-7-enoic acid is extensively used in:

Chemistry: As a building block in the synthesis of peptides and proteins.

Biology: In the study of enzyme-substrate interactions and protein folding.

Medicine: In the development of peptide-based drugs and therapeutic agents.

Industry: In the production of synthetic peptides for research and pharmaceutical applications.

Wirkmechanismus

The compound exerts its effects primarily through its role as a protected amino acid in peptide synthesis. The fluorenylmethoxycarbonyl group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. The deprotection step, typically using trifluoroacetic acid, reveals the free amino group, enabling further peptide bond formation.

Vergleich Mit ähnlichen Verbindungen

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)octanoic acid: Similar structure but lacks the double bond in the oct-7-enoic acid moiety.

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanoic acid: Shorter carbon chain.

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid: Longer carbon chain.

Uniqueness: ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oct-7-enoic acid is unique due to the presence of the double bond in the oct-7-enoic acid moiety, which allows for additional chemical modifications and reactions compared to its saturated counterparts.

Biologische Aktivität

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oct-7-enoic acid, commonly referred to as Fmoc-octenoic acid, is a compound notable for its structural complexity and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H25NO6, with a molecular weight of 399.44 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is widely used in peptide synthesis due to its protective properties for amino acids during chemical reactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several key mechanisms:

- Peptide Synthesis : The Fmoc group facilitates the synthesis of peptides by protecting the amino group during the coupling reactions. This is crucial for developing peptide-based therapeutics.

- Interaction with Biological Targets : The compound's unique structure allows it to interact with various biological targets, potentially influencing pathways such as apoptosis, cell cycle regulation, and metabolic processes .

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

- Antitumor Activity : Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, suggesting potential antitumor properties for this compound .

- Antimicrobial Properties : The structural characteristics may confer antimicrobial activity, particularly against resistant strains of bacteria and fungi. This aligns with findings from related compounds where structural modifications enhance efficacy against pathogens .

Case Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential applications of this compound:

- Antitumor Efficacy :

- Antimicrobial Activity :

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c1-2-3-4-5-14-21(22(25)26)24-23(27)28-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h2,6-13,20-21H,1,3-5,14-15H2,(H,24,27)(H,25,26)/t21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAOCBDJIBBTOBI-OAQYLSRUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.